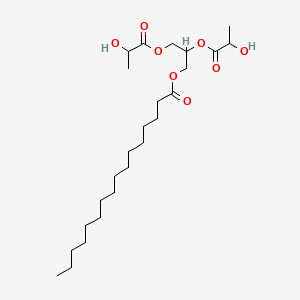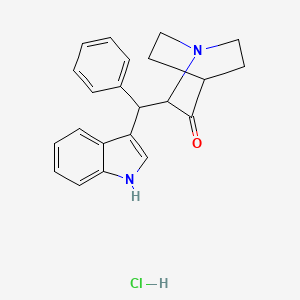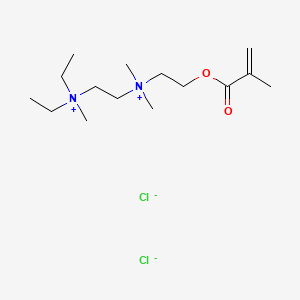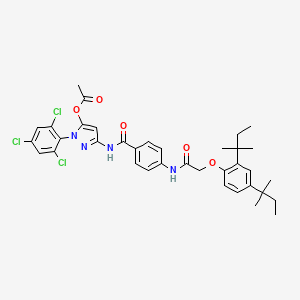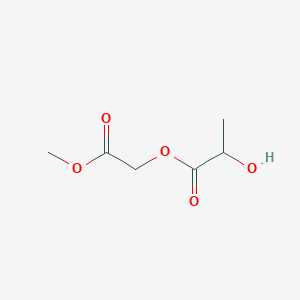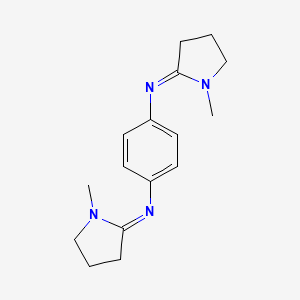
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester is an organic compound with a complex structure It is a derivative of benzoic acid and contains an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-ethoxyphenol with benzoic acid derivatives in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification process. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed in biological systems to release the active benzoic acid derivative, which can then interact with enzymes or receptors. The compound may also undergo metabolic transformations that enhance its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-ethoxyphenyl ester: Lacks the aminocarbonyl group, making it less reactive in certain biological systems.
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methoxyphenyl ester: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester is unique due to the presence of both the aminocarbonyl and ethoxy groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
88599-72-8 |
|---|---|
Fórmula molecular |
C16H15NO5 |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
(4-ethoxyphenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C16H15NO5/c1-2-20-11-7-9-12(10-8-11)21-15(18)13-5-3-4-6-14(13)22-16(17)19/h3-10H,2H2,1H3,(H2,17,19) |
Clave InChI |
JNTODINSBSEXBK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


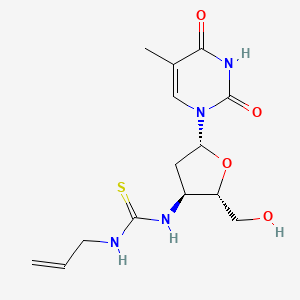
![2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole](/img/structure/B12720503.png)


